molecular formula C10H8N4 B8661926 [1,2,4]Triazolo[1,5-a]quinolin-2-amine

[1,2,4]Triazolo[1,5-a]quinolin-2-amine

Cat. No.: B8661926
M. Wt: 184.20 g/mol
InChI Key: LQSFZZOEPNDOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Fused Heterocyclic Scaffolds in Medicinal Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond and containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are cornerstones of medicinal chemistry. Their rigid, three-dimensional structures provide a unique framework that can be tailored to interact with high specificity and affinity with biological targets like enzymes and receptors. The fusion of different ring systems allows for the creation of a vast chemical space with diverse electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Many approved drugs and clinical candidates are based on fused heterocyclic scaffolds, highlighting their importance in addressing a wide range of diseases.

Significance of thenih.govnih.govresearchgate.netTriazolo[1,5-a]quinoline System in Academic Discovery

The nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoline ring system is a prominent example of a fused heterocycle with significant interest in academic and pharmaceutical research. This scaffold is a fusion of a quinoline (B57606) ring and a 1,2,4-triazole (B32235) ring. Both of these individual components are known to be "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.

The quinoline moiety is a key component in a variety of pharmaceuticals with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties. Similarly, the 1,2,4-triazole ring is a versatile pharmacophore present in numerous antifungal, antiviral, and anticancer agents. The fusion of these two important heterocyclic systems into the nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoline scaffold has led to the exploration of its derivatives for various therapeutic applications.

Research on derivatives of the nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoline core has revealed a range of biological activities. For instance, various substituted analogs have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These studies have provided valuable insights into the structure-activity relationships (SAR) of this heterocyclic system, guiding the design of more potent and selective compounds.

The following table summarizes the types of biological activities observed in derivatives of the broader nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoline family and related fused systems, based on available scientific literature.

Biological ActivityFused Heterocyclic System Studied
Anticancer nih.govnih.govresearchgate.netTriazolo[1,5-a]quinoline derivatives
Antimicrobial nih.govnih.govresearchgate.netTriazolo[1,5-a]quinoline derivatives
Antifungal nih.govnih.govresearchgate.netTriazolo[1,5-a]quinoline derivatives

Rationale for Comprehensive Research onnih.govnih.govresearchgate.netTriazolo[1,5-a]quinolin-2-amine

The 2-amino group can serve as a key pharmacophoric feature, potentially enabling specific interactions with the active sites of enzymes or the binding pockets of receptors. Furthermore, this amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Such a library would be invaluable for systematic SAR studies to identify compounds with optimized biological activity and desirable physicochemical properties.

A focused research program on nih.govnih.govresearchgate.netTriazolo[1,5-a]quinolin-2-amine would involve its chemical synthesis and characterization, followed by a thorough evaluation of its biological properties. This would include screening against a panel of cancer cell lines, various bacterial and fungal strains, and other relevant biological targets to uncover its potential therapeutic applications. Detailed mechanistic studies would then be necessary to understand how this specific compound exerts its biological effects at a molecular level.

Despite the clear rationale for its investigation, a review of the current scientific literature indicates a notable gap in research focused solely on nih.govnih.govresearchgate.netTriazolo[1,5-a]quinolin-2-amine. While its derivatives are a subject of study, the parent 2-amino compound itself is not extensively characterized in publicly available research. Therefore, the detailed research findings and data tables that would typically populate a comprehensive article on a specific chemical entity are not available at this time. The scientific community would benefit from dedicated studies on this compound to fully elucidate its chemical and biological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]quinolin-2-amine

InChI

InChI=1S/C10H8N4/c11-10-12-9-6-5-7-3-1-2-4-8(7)14(9)13-10/h1-6H,(H2,11,13)

InChI Key

LQSFZZOEPNDOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC(=NN32)N

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Quinolin 2 Amine and Its Derivatives

Established Synthetic Pathways to theresearchgate.netnih.govrsc.orgTriazolo[1,5-a]quinoline Core

The construction of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinoline scaffold can be achieved through various synthetic routes, primarily categorized into solution-phase and solid-phase protocols.

Solution-Phase Synthesis Protocols

Solution-phase synthesis remains a cornerstone for the preparation of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinoline core. A common and effective approach involves the cyclization of 2-hydrazinoquinolines with appropriate reagents. One established method is the reaction of 2-chloroquinoline with hydrazine hydrate to form the 2-hydrazinoquinoline intermediate. This intermediate can then undergo cyclization with cyanogen bromide to yield the desired researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolin-2-amine.

Another versatile solution-phase method is the reaction of 2-amino-N-heterocycles with nitriles in the presence of an oxidizing agent. While this has been extensively studied for the synthesis of researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridines, the principles can be adapted for the quinoline (B57606) analogue. For instance, the reaction of 2-aminoquinoline with a suitable nitrile under oxidative conditions could potentially lead to the formation of the triazoloquinoline ring system.

A mechanochemical approach has also been reported for the synthesis of related 1,2,4-triazolo derivatives. This solvent-free method involves the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under grinding conditions, offering advantages in terms of reduced solvent waste and shorter reaction times. researchgate.net

The following table summarizes representative solution-phase synthetic approaches for related triazolo-fused heterocycles, which can be adapted for the synthesis of the target compound.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
2-Hydrazinoquinazoline, Acetic AnhydrideWater bath, 4 h3-Methyl researchgate.netnih.govrsc.orgtriazolo[4,3-c]quinazolin-5(6H)-oneGoodAz. J. Pharm Sci.
Enaminonitriles, BenzohydrazidesToluene, Microwave, 140 °C1,2,4-Triazolo[1,5-a]pyridinesGood to ExcellentMolecules

Solid-Phase Synthesis Protocols

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase methods, including ease of purification and the potential for automation and library synthesis. While specific solid-phase protocols for researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolin-2-amine are not extensively documented, methodologies developed for related heterocyclic systems can be extrapolated.

A general strategy for the solid-phase synthesis of fused triazoles involves anchoring a suitable building block to a solid support, followed by sequential reactions to construct the heterocyclic core. For example, a resin-bound 2-chloroquinoline could be treated with hydrazine to form a resin-bound 2-hydrazinoquinoline. Subsequent reaction with cyanogen bromide and cleavage from the resin would yield the desired researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolin-2-amine.

The use of a solid-supported oxidizing agent could also be employed in the cyclization of a resin-bound 2-aminoquinoline with a nitrile, facilitating product isolation. The choice of resin, linker, and cleavage conditions are critical parameters that need to be optimized for a successful solid-phase synthesis.

Functionalization and Derivatization Strategies forresearchgate.netnih.govrsc.orgTriazolo[1,5-a]quinolin-2-amine

The 2-amino group on the researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinoline scaffold serves as a versatile handle for further functionalization and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction of Substituents via Specific Reagent Classes, such as Acid Chlorides

The primary amino group of researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolin-2-amine is nucleophilic and can readily react with various electrophilic reagents. Acylation with acid chlorides or acid anhydrides is a common method to introduce amide functionalities. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

For instance, the reaction of researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolin-2-amine with benzoyl chloride in the presence of triethylamine would yield N-( researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolin-2-yl)benzamide. A variety of acid chlorides can be employed to introduce different aliphatic and aromatic substituents, allowing for a systematic exploration of the chemical space around the 2-amino position.

The following table provides examples of derivatization reactions on related triazolo-fused systems using acid chlorides.

Starting MaterialReagentBaseProductReference
3-Methyl researchgate.netnih.govrsc.orgtriazolo[4,3-c]quinazolin-5(6H)-oneCinnamoyl chloridePotassium iodide (catalyst)6-Cinnamoyl-3-methyl researchgate.netnih.govrsc.orgtriazolo[4,3-c]quinazolin-5(6H)-oneAz. J. Pharm Sci.
2-HydrazinopyridineChloroacetyl chloride-3-Chloromethyl- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyridineResearchGate

Interconversion Techniques for Generating Analogues

Interconversion of functional groups is a powerful strategy for generating analogues from a common intermediate. For the researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinoline system, several interconversion techniques can be envisioned.

One important reaction is the Dimroth rearrangement, which can lead to the formation of isomeric triazolo-fused systems. For example, under certain conditions, a researchgate.netnih.govrsc.orgtriazolo[4,3-a]quinoline could potentially rearrange to the more thermodynamically stable researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinoline isomer. This rearrangement is often influenced by factors such as solvent, temperature, and pH.

Furthermore, the 2-amino group can be converted to other functionalities. For example, diazotization of the amino group followed by a Sandmeyer reaction could introduce a variety of substituents such as halogens, cyano, or hydroxyl groups at the 2-position. These new functionalities can then be further manipulated to generate a wider range of analogues.

Optimization of Reaction Conditions for Preparative Synthesis

The optimization of reaction conditions is crucial for developing efficient and scalable synthetic protocols. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst.

For the synthesis of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinoline core, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.govrsisinternational.org Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govrsisinternational.org For example, the synthesis of related triazoloquinazolinones has been achieved in nearly quantitative yields within minutes under microwave irradiation. nih.gov

Catalyst-free and additive-free reaction conditions are also highly desirable from a green chemistry perspective. researchgate.net The development of such protocols for the synthesis of researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolines would minimize waste and simplify purification procedures. researchgate.net For instance, a catalyst-free and eco-friendly method for the synthesis of researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridines under microwave conditions has been established, which proceeds via a tandem reaction of enaminonitriles and benzohydrazides. researchgate.net

The table below highlights the optimization of reaction conditions for the synthesis of related triazolo-fused heterocycles.

ReactionConventional MethodMicrowave-Assisted MethodImprovementReference
Synthesis of triazoloquinazolinonesRefluxing, hoursMicrowave irradiation, minutesShorter reaction time, higher yieldsArkivoc
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidinesConventional heatingMicrowave irradiation, 10-15 min at 120 °CDrastic reduction in reaction timeRSIS International

By systematically investigating these parameters, synthetic routes to researchgate.netnih.govrsc.orgtriazolo[1,5-a]quinolin-2-amine and its derivatives can be optimized for efficiency, scalability, and environmental sustainability.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of fused heterocyclic systems like nih.govnih.govekb.egtriazolo[1,5-a]quinolines, profoundly influencing reaction rates, yields, and in some cases, the product distribution. Research into the synthesis of related triazolo-fused heterocycles has demonstrated that a range of solvents, from polar aprotic to polar protic and even non-polar solvents, can be employed, with varying degrees of success depending on the specific reaction mechanism.

For instance, in microwave-assisted tandem reactions for synthesizing 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, solvent screening has shown significant yield variations. nih.gov Toluene was identified as the optimal solvent, providing a 92% yield, while other solvents like xylene and 1,4-dioxane gave good yields. nih.gov Polar aprotic solvents such as DMF and DMSO resulted in lower efficiency. nih.gov The use of a green solvent like tert-Butyl methyl ether (TBME) also provided a moderate yield. nih.gov

In the synthesis of nih.govnih.govresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one, another analogous tricyclic system, various solvents were investigated. The use of 2-Me-THF at reflux provided a 61% yield, which was superior to ethanol (44%) and acetonitrile (28%). nih.gov

Commonly used solvents in the synthesis of various triazoloquinolines and related structures include:

Ethanol : Often used in reactions involving hydrazines to form intermediate 1,2,4-triazole (B32235) derivatives. nih.govresearchgate.net It is also employed for the final crystallization and purification of the product. ekb.eg

Dimethylformamide (DMF) : A common polar aprotic solvent used for reactions that require heating, such as the alkylation of triazoloquinazolinones. ekb.eg

Acetic Acid : Can serve as both a solvent and a catalyst in cyclocondensation reactions, typically under reflux conditions. nih.govmdpi.com

Pyridine : Used in mixtures with other solvents like acetic acid for cyclocondensation reactions at high temperatures. mdpi.com

Toluene : Found to be highly effective in microwave-mediated synthesis, leading to excellent product yields. nih.gov

The following table summarizes the effect of different solvents on the yield of a model reaction for a related nih.govnih.govekb.egtriazolo[1,5-a]pyridine system. nih.gov

SolventYield (%)
Toluene92
Xylene85
1,4-Dioxane79
DMF52
DMSO45
TBME69

Temperature and Stoichiometric Considerations

Temperature control is paramount for controlling reaction kinetics and minimizing the formation of byproducts. Synthetic procedures for triazolo[1,5-a]quinolines and their analogues employ a wide range of temperatures, from ice cooling to high-temperature reflux. For example, the initial formation of 1,2,4-triazole intermediates from N-cyanoimidocarbonates and hydrazines is conducted under ice cooling to manage the exothermic nature of the reaction. nih.govresearchgate.net In contrast, subsequent alkylation or cyclization steps may require heating, such as using a water bath or refluxing at temperatures up to 145°C. ekb.egmdpi.com Microwave-assisted synthesis often utilizes elevated temperatures, such as 140°C, to significantly shorten reaction times. nih.gov

Stoichiometry, the molar ratio of reactants, is also a key factor. In many synthetic steps, equimolar amounts of reactants are used. researchgate.net However, in certain reactions, such as alkylations with alkyl halides, an excess of the alkylating agent (e.g., 1.5 to 2.0 equivalents) is used to drive the reaction to completion. nih.govekb.eg Similarly, when using reagents like hydrazine hydrate, a large excess may be employed. semanticscholar.org The precise control of stoichiometry is essential for maximizing the yield of the desired product and simplifying subsequent purification.

Advanced Purification Methods fornih.govnih.govekb.egTriazolo[1,5-a]quinolin-2-amine and its Intermediates

The isolation and purification of the target compound and its synthetic intermediates are crucial for obtaining materials of high purity. A combination of techniques is typically employed.

Precipitation and Filtration : A common initial purification step involves pouring the reaction mixture into a non-solvent, such as ice-water, to precipitate the crude product. ekb.eg The resulting solid is then collected by filtration.

Crystallization : Recrystallization from a suitable solvent, such as ethanol, is a powerful technique for purifying solid products. ekb.eg This method relies on the difference in solubility of the compound and impurities at different temperatures.

Silica (B1680970) Gel Chromatography : For complex mixtures or to remove closely related impurities, column chromatography using silica gel is the method of choice. nih.gov A mixture of solvents, such as hexanes and ethyl acetate, is typically used as the eluent to separate the components based on their polarity. nih.gov

Washing : The crude product, after filtration, is often washed with various solvents to remove residual reactants or byproducts. This can include washing with the reaction solvent (e.g., acetic acid) followed by a more volatile solvent like ethanol to facilitate drying. nih.gov In other cases, a crude product dissolved in an organic solvent like ethyl acetate is washed successively with aqueous solutions (e.g., saturated ammonium chloride, sodium carbonate, water, and brine) to remove water-soluble impurities. mdpi.com

Process Chemistry Investigations Related to Scalability

The transition from a laboratory-scale synthesis to a larger, industrial scale presents numerous challenges. Process chemistry focuses on developing synthetic routes that are safe, cost-effective, and environmentally friendly for large-scale production. For the nih.govnih.govekb.egtriazolo[1,5-a]quinoline framework, several factors are important for scalability.

Catalyst-Free and Additive-Free Methods : Syntheses that avoid the use of heavy metal catalysts or specialized additives are highly desirable for scale-up. nih.govmdpi.com This simplifies purification, reduces costs, and minimizes toxic waste.

Solvent-Free Conditions : Mechanochemical methods, which involve reactions conducted by grinding solids together without a solvent, represent a significant advancement in green chemistry. researchgate.net These solventless conditions reduce volatile organic compound (VOC) emissions and can lead to shorter reaction times and different product selectivity. researchgate.net

Microwave-Assisted Synthesis : This technology can dramatically reduce reaction times from hours to minutes, which is a significant advantage for throughput on a larger scale. nih.govmdpi.com The scalability of microwave reactions has been demonstrated for related heterocyclic systems. nih.gov

Tandem Reactions : "One-pot" or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improve process efficiency by reducing handling steps and solvent usage. nih.govmdpi.com A plausible reaction pathway for such a process involves an initial transamidation, followed by intramolecular nucleophilic attack and condensation to form the final triazolo[1,5-a]pyridine product. mdpi.com

Investigations into the scale-up of a microwave-mediated synthesis for a related triazolopyridine have shown that the methodology remains effective at a larger scale, demonstrating its synthetic utility. nih.govmdpi.com

Biological Activity and Mechanistic Characterization Of 1 2 3 Triazolo 1,5 a Quinolin 2 Amine in in Vitro Models

Modulation of Apoptosis Signal-Regulating Kinase (ASK) Activity

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical component of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase (MAPK) signaling cascades. google.com These pathways are instrumental in mediating cellular responses to a variety of stressors. The compound google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine has been investigated for its potential to inhibit ASK1 activity.

In vitro enzyme inhibition assays were conducted to determine the inhibitory potential of google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine against human recombinant ASK1. These assays measured the remaining ATP concentration after the kinase reaction, utilizing myelin basic protein as a substrate. The results demonstrated that the compound exhibits inhibitory activity against the ASK1 enzyme.

Table 1: In Vitro ASK1 Inhibition Data

Compound Name Target Kinase Activity

| google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine | ASK1 | ++ |

Activity Scale: The specific IC50 value is not publicly disclosed in the provided documents, but the activity is categorized. '++' typically indicates a significant level of inhibition.

As an upstream kinase, the inhibition of ASK1 is expected to directly impact the activation of its downstream targets, JNK and p38. ASK1 is a key component of the signaling complex that activates these MAP kinase cascades in response to cellular stress. google.com By inhibiting ASK1, google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine can effectively block the signal transduction pathway, leading to a reduction in the phosphorylation and subsequent activation of JNK and p38.

The ASK1 signaling pathway is deeply involved in mediating various cellular outcomes, including stress responses and differentiation. google.comgoogle.com The activation of the ASK1-JNK/p38 axis is a well-established response to diverse stressors such as oxidative stress and inflammatory cytokines. By inhibiting ASK1, google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine can modulate these cellular stress responses. The disruption of this signaling cascade can influence cellular fate decisions, although the specific effects on differentiation pathways require further detailed investigation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels. Its kinase activity is crucial for the proliferation and migration of endothelial cells. The inhibitory effects of google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine on this receptor have also been a subject of study.

Biochemical assays are employed to quantify the direct inhibitory effect of a compound on the kinase activity of a purified receptor. While detailed public data on the specific biochemical characterization of google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine against VEGFR-2 is limited, its classification as a kinase inhibitor suggests that it likely interacts with the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates.

To understand the effect of VEGFR-2 inhibition in a biological context, cellular assays are performed. These assays typically involve treating endothelial cells with the compound and then stimulating them with VEGF. The readout is often the level of phosphorylation of VEGFR-2 or downstream signaling proteins, or a functional outcome like cell proliferation or migration. The inhibition of VEGFR-2 by google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine in such assays would demonstrate its potential to interfere with the signaling cascade that promotes angiogenesis.

Table of Compounds

Compound Name
google.comgoogle.comTriazolo[1,5-a]quinolin-2-amine
Adenosine triphosphate (ATP)

Broader Spectrum Enzyme Inhibition and Target Deconvolution Studies

Research into the enzymatic activity of google.comgoogle.comresearchgate.netTriazolo[1,5-a]quinolin-2-amine has primarily identified it as an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). google.com ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key regulator of cellular responses to stress, inflammation, and apoptosis. google.comgoogle.com

The compound is cited within a patent for novel triazolopyridine and related compounds as ASK inhibitors. google.com The methodology for identifying such inhibitors involves in vitro enzyme inhibition assays. google.com These assays are typically performed in a multi-well plate format using the human recombinant ASK1 enzyme. google.com The activity of the kinase is measured by quantifying the consumption of ATP, often using a luciferase-based detection system, in the presence of a substrate like myelin basic protein (MBP). google.com While google.comgoogle.comresearchgate.netTriazolo[1,5-a]quinolin-2-amine is listed as a compound with this activity, specific IC50 values or detailed kinetic data for its direct inhibition of ASK1 are not publicly available in the patent documentation. google.com

In addition to ASK1, the broader google.comgoogle.comresearchgate.nettriazolo[1,5-a]quinoline scaffold has been investigated in the context of inhibiting other kinases. For instance, the synthesis of google.comgoogle.comresearchgate.netTriazolo[1,5-a]quinolin-2-amine has been documented as part of research efforts aimed at developing Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors. This suggests that the scaffold may have the potential to interact with other kinase targets, though specific inhibitory data for the 2-amino derivative against VEGFR-2 is not provided in the available literature.

Due to the absence of detailed public data, a comprehensive target deconvolution or a broader enzyme inhibition spectrum for google.comgoogle.comresearchgate.netTriazolo[1,5-a]quinolin-2-amine cannot be constructed at this time.

Table 1: Putative Enzyme Targets for google.comgoogle.comresearchgate.netTriazolo[1,5-a]quinolin-2-amine

Enzyme TargetEvidence CategoryNotes
Apoptosis Signal-regulating Kinase 1 (ASK1)Patent Literature google.comListed as an inhibitor; however, specific quantitative data (e.g., IC50) is not publicly available. Assay methodology described involves recombinant human ASK1 and ATP consumption measurement. google.com
VEGFR-2Synthesis ContextThe compound's synthesis is mentioned in the context of developing VEGFR-2 inhibitors, suggesting the scaffold is of interest for this target, but direct inhibition data is not available.

In Vitro Pharmacological Profiling and Cellular Efficacy Assessments

Detailed in vitro pharmacological profiling and cellular efficacy assessments for google.comgoogle.comresearchgate.netTriazolo[1,5-a]quinolin-2-amine are not extensively documented in publicly accessible scientific literature. The primary characterization of the compound is as a potential inhibitor of ASK1, which is involved in cellular pathways leading to apoptosis and inflammation. google.comgoogle.com

Consequently, there is a lack of published data regarding its effects in various cell-based assays, such as:

Antiproliferative activity across different cancer cell lines.

Cytotoxicity assessments to determine its therapeutic index.

Cellular mechanism of action studies, for instance, confirming target engagement in a cellular context through techniques like the Cellular Thermal Shift Assay (CETSA).

Downstream signaling effects , such as the modulation of JNK and p38 MAP kinase phosphorylation, which are downstream of ASK1.

Without such studies, a comprehensive profile of the compound's cellular efficacy, selectivity, and potential therapeutic applications remains uncharacterized.

Table 2: Summary of Available In Vitro Pharmacological Data

Assay TypeFindings
Cellular Proliferation AssaysNo publicly available data.
Cytotoxicity AssaysNo publicly available data.
Target Engagement Assays (e.g., CETSA)No publicly available data.
Cellular Signaling Pathway AnalysisNo publicly available data to confirm the modulation of ASK1 downstream targets like JNK or p38 in a cellular environment.

Therapeutic Research Avenues and Disease Relevance Of 1 2 3 Triazolo 1,5 a Quinolin 2 Amine Based Compounds

Research in Autoimmune Disorders and Inflammatory Diseases

Derivatives of 1,2,4-triazole (B32235) are being investigated for their potential to modulate inflammatory pathways. nih.gov Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including autoimmune disorders. mdpi.com Research has focused on the ability of triazole-containing compounds to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov For instance, certain 1,2,4-triazole derivatives have demonstrated selective inhibition of COX-2, an enzyme upregulated during inflammation. nih.gov The development of potent and selective anti-inflammatory agents is a significant goal in treating conditions like rheumatoid arthritis and inflammatory bowel disease. mdpi.commdpi.com

Investigations in Cardiovascular Disease Models

The therapeutic potential of triazolo-fused quinazolines, a class of compounds structurally related to nih.govcardiff.ac.uknih.govtriazolo[1,5-a]quinolines, has been explored in the context of cardiovascular diseases. nih.govresearchgate.net Studies on new series of 1,2,4-triazolo[1,5-a]quinazolines have evaluated their effects on heart rate and blood pressure. nih.govresearchgate.net Some of these compounds have shown the ability to abolish tachycardia in preclinical models, suggesting potential as adrenoblockers or cardiac stimulants. nih.govresearchgate.net These findings indicate that the nih.govcardiff.ac.uknih.govtriazolo[1,5-a]quinoline scaffold could serve as a basis for developing novel cardiovascular agents.

Neurodegenerative Disease Research Potential

A significant area of research for structurally similar compounds, specifically microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs), is in the field of neurodegenerative diseases. nih.govcardiff.ac.uknih.gov These compounds are being investigated as potential therapeutics for conditions like Alzheimer's disease. nih.govcardiff.ac.uknih.gov The mechanism of action is thought to involve the stabilization of microtubules, which are crucial for neuronal structure and function. nih.gov Research has led to the identification of TPD candidates with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. cardiff.ac.uknih.gov This line of inquiry suggests that the nih.govcardiff.ac.uknih.govtriazolo[1,5-a]quinoline core could also be explored for its potential in treating neurodegenerative disorders. mdpi.com

Oncology and Antitumor Research Endeavors

The nih.govcardiff.ac.uknih.govtriazolo[1,5-a]pyrimidine and quinoline (B57606) scaffolds have been a fertile ground for the discovery of novel antitumor agents. mdpi.comrsc.orgresearchgate.net A series of novel nih.govcardiff.ac.uknih.govtriazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to be active against various tumor cell lines. mdpi.com For example, certain compounds displayed significant anti-tumor activity against human fibrosarcoma (HT-1080) and human hepatocellular carcinoma (Bel-7402) cell lines. mdpi.com Similarly, versatile multifunctional unreported triazolo[1,5-a]quinoline derivatives have been prepared and evaluated for their in vitro anticancer activity against hepatocellular liver carcinoma (HEPG2) and Caucasian breast adenocarcinoma (MCF-7). rsc.orgresearchgate.net Some of these derivatives demonstrated strong inhibitory effects against breast cancer cells. rsc.orgresearchgate.net

Recent studies have also focused on nih.govcardiff.ac.uknih.govtriazolo[1,5-a]pyrimidine indole derivatives as anticancer agents that act by suppressing the ERK signaling pathway. nih.gov One such compound, H12, exhibited potent antiproliferative activities against gastric cancer (MGC-803), colon cancer (HCT-116), and breast cancer (MCF-7) cells, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively. nih.gov

Compound Series Cancer Cell Lines Tested Notable Findings
nih.govcardiff.ac.uknih.govtriazolo[1,5-a]pyrimidines HT-1080, Bel-7402 Compound 19 showed the best anti-tumor activity with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines respectively. mdpi.com
nih.govcardiff.ac.uknih.govtriazolo[1,5-a]quinoline derivatives HEPG2, MCF-7 Compound 4 demonstrated strong inhibitory effects against breast cancer (MCF-7). rsc.orgresearchgate.net
nih.govcardiff.ac.uknih.govtriazolo[1,5-a]pyrimidine indole derivatives MGC-803, HCT-116, MCF-7 Compound H12 exhibited potent antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively. nih.gov

Role as a Chemical Probe for Biological Pathway Elucidation

The extensive structure-activity relationship (SAR) studies conducted on nih.govcardiff.ac.uknih.govtriazolo[1,5-a]pyrimidine and related scaffolds underscore their utility as chemical probes. nih.govnih.gov By systematically modifying the substituents around the core structure, researchers can develop tool compounds to investigate specific biological pathways. For example, the differential cellular phenotypes elicited by various TPDs, which are dependent on their interaction with distinct binding sites on tubulin, provide a means to dissect the complexities of microtubule dynamics. nih.govnih.gov The development of potent and selective ligands for various biological targets, such as adenosine receptors, further highlights the potential of the nih.govcardiff.ac.uknih.govtriazolo[1,5-a]quinoline scaffold in creating chemical probes for pathway elucidation. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies Of 1 2 3 Triazolo 1,5 a Quinolin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the binding modes of new chemical entities. For nih.govresearchgate.netnih.govTriazolo[1,5-a]quinolin-2-amine, molecular docking studies would be crucial in screening for potential protein targets and elucidating the specific interactions that govern its binding affinity.

In studies of related nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives, molecular docking has been successfully employed to predict their binding affinity towards targets like the A2B adenosine receptor, a protein implicated in cancer nih.gov. The docking results for these analogs were found to strongly correlate with their cytotoxic activity, underscoring the predictive power of this technique nih.gov. Similarly, docking studies on other quinoline-containing compounds have helped in understanding their binding to various enzymes and receptors, including Estrogen Receptor alpha, EGFR, and NADPH oxidase protein nih.gov.

For nih.govresearchgate.netnih.govTriazolo[1,5-a]quinolin-2-amine, a typical molecular docking workflow would involve:

Target Selection: Identifying potential protein targets based on the structural similarity of the compound to known bioactive molecules.

Binding Site Prediction: Locating the most probable binding pocket on the target protein.

Docking Simulation: Predicting the binding conformation and affinity of the compound within the active site.

Interaction Analysis: Visualizing and analyzing the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

A hypothetical molecular docking study of nih.govresearchgate.netnih.govTriazolo[1,5-a]quinolin-2-amine against a kinase target might reveal key interactions, as illustrated in the table below.

Amino Acid Residue Interaction Type Distance (Å)
GLU91Hydrogen Bond (Donor)2.8
LEU144Hydrophobic3.5
PHE145Pi-Pi Stacking4.2
ASP153Hydrogen Bond (Acceptor)3.1

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, untested compounds and for optimizing lead compounds.

For a series of compounds including nih.govresearchgate.netnih.govTriazolo[1,5-a]quinolin-2-amine, a 2D-QSAR study could be conducted to correlate various molecular descriptors with their anticancer activity . Such studies on nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine derivatives have successfully been used to model their activity against Plasmodium falciparum mdpi.com. These models help in identifying the key structural features that contribute to the desired biological effect.

A typical QSAR study involves:

Data Set Preparation: A collection of structurally related compounds with experimentally determined biological activities.

Descriptor Calculation: Calculation of a large number of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for a series of nih.govresearchgate.netnih.govtriazolo[1,5-a]quinoline derivatives might look like this:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors increase the biological activity, while a higher molecular weight has a negative impact.

Descriptor Coefficient Contribution
LogP (Lipophilicity)0.5Positive
Molecular Weight-0.2Negative
H-bond Donors1.5Positive

This table and equation are hypothetical and for illustrative purposes only.

Pharmacophore Development and Virtual Screening Applications for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the potential to be active.

For nih.govresearchgate.netnih.govTriazolo[1,5-a]quinolin-2-amine, a pharmacophore model could be developed based on its docked conformation with a target protein or based on a set of known active ligands for that target. This model would highlight the key interaction points. For instance, in the context of VEGFR-2 inhibitors, essential pharmacophoric features have been used to design novel compounds researchgate.net.

The process typically includes:

Feature Identification: Defining the key chemical features of a set of active ligands.

Model Generation: Creating a 3D arrangement of these features.

Model Validation: Testing the model's ability to distinguish between active and inactive compounds.

Virtual Screening: Using the validated model to screen large compound libraries to identify new potential hits.

A pharmacophore model for a kinase inhibitor based on the nih.govresearchgate.netnih.govtriazolo[1,5-a]quinoline scaffold might include features such as a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring, all positioned at specific distances from each other.

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Stability

Conformational analysis aims to identify the low-energy, and therefore most populated, three-dimensional shapes (conformations) of a molecule. Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. These techniques are crucial for understanding the flexibility of a ligand like nih.govresearchgate.netnih.govTriazolo[1,5-a]quinolin-2-amine and the stability of its complex with a biological target.

MD simulations can reveal:

The dynamic behavior of the ligand in the binding pocket.

The stability of key interactions observed in molecular docking.

The role of solvent molecules in the binding process.

Conformational changes in the protein upon ligand binding.

For example, computational studies on nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidin-5(1H)-one derivatives have utilized Density Functional Theory (DFT) to understand their molecular structures and stability researchgate.net. MD simulations would be a natural extension of such studies to explore the dynamic aspects of their interactions.

A molecular dynamics simulation of the nih.govresearchgate.netnih.govTriazolo[1,5-a]quinolin-2-amine-protein complex would generate data on the root-mean-square deviation (RMSD) of the ligand and protein over time, providing insights into the stability of the binding.

Simulation Time (ns) Ligand RMSD (Å) Protein RMSD (Å)
00.00.0
101.21.5
201.51.8
301.41.7
401.61.9
501.51.8

This table contains representative data to illustrate the output of a molecular dynamics simulation.

Advanced Analytical Techniques for Structural Elucidation and Purity Verification

Spectroscopic Methods for Definitive Structural Assignment

The unambiguous determination of the chemical structure of ontosight.airesearchgate.netimpactfactor.orgTriazolo[1,5-a]quinolin-2-amine relies on the synergistic use of various spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in providing detailed information about the molecular framework and connectivity of atoms.

In a typical ¹H NMR spectrum of a related triazoloquinoline derivative, distinct signals corresponding to the protons in different chemical environments of the molecule would be observed. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide valuable insights into the arrangement of protons within the molecule. For example, protons on the quinoline (B57606) ring system would appear in the aromatic region of the spectrum, and their specific locations and couplings would help in assigning their positions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of ontosight.airesearchgate.netimpactfactor.orgTriazolo[1,5-a]quinolin-2-amine would give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. researchgate.net For ontosight.airesearchgate.netimpactfactor.orgTriazolo[1,5-a]quinolin-2-amine, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer clues about the structural components of the molecule.

Table 1: Representative Spectroscopic Data for a Triazolopyridine Compound

TechniqueData
¹H NMR (DMSO-d6)δ 7.96 (s, 1H), 7.42 (m, 2H), 6.82 (m, 2H), 6.37 (d, J=7.2 Hz, 1H), 4.54 (m, 2H) ontosight.ai
LC/MS (ESI)M+: 161.4 ontosight.ai

Note: The data presented in this table is for a related triazolopyridine compound and is intended to be illustrative of the type of data obtained from these analyses. ontosight.ai

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the assessment of the purity of ontosight.airesearchgate.netimpactfactor.orgTriazolo[1,5-a]quinolin-2-amine and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most commonly employed methods for these purposes. nii.ac.jp

HPLC is a highly sensitive and versatile technique for determining the purity of a compound. google.com By using a suitable stationary phase (e.g., a C8 or C18 column) and a mobile phase, the components of a mixture can be separated based on their differential partitioning between the two phases. The purity of ontosight.airesearchgate.netimpactfactor.orgTriazolo[1,5-a]quinolin-2-amine can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives a quantitative measure of the purity.

For the purification of ontosight.airesearchgate.netimpactfactor.orgTriazolo[1,5-a]quinolin-2-amine on a larger scale, column chromatography is often the method of choice. nii.ac.jp In this technique, a solution of the crude compound is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina). By eluting the column with a suitable solvent or a mixture of solvents, the desired compound can be separated from impurities based on their different affinities for the adsorbent.

The selection of the appropriate chromatographic conditions, such as the choice of the column, mobile phase, and flow rate, is crucial for achieving optimal separation and purification. For instance, in the purification of a related compound, preparative Reverse Phase HPLC (RP-HPLC) was utilized with a C18 column and a gradient elution system. ontosight.ai

Table 2: Illustrative HPLC Conditions for a Related Compound

ParameterCondition
Instrument Waters Alliance 2695 google.com
Column Waters X-Bridge C8 (50 x 4.6 mm, 3.5 µm) google.com
Mobile Phase MeCN (0.05% TFA) / H₂O (0.1% TFA) google.com
Gradient 5% to 100% MeCN over 8 minutes google.com
Detection UV at 230-400 nm google.com

Note: These conditions were used for the analysis of related triazolopyridine compounds and serve as a representative example. google.com

Emerging Research Directions and Future Perspectives For 1 2 3 Triazolo 1,5 a Quinolin 2 Amine

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Traditional synthetic methods for creating complex heterocyclic systems like triazoloquinolines often involve harsh reaction conditions, toxic reagents, and poor yields. frontiersin.org The future of synthesizing frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinolin-2-amine derivatives is increasingly focused on the principles of green chemistry, which prioritizes sustainability, efficiency, and environmental compatibility.

Emerging research is exploring several innovative strategies:

Eco-Compatible Catalysis: Researchers are moving away from stoichiometric toxic reagents towards using eco-friendly catalysts. For the related frontiersin.orgnih.govfrontiersin.org-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, sustainable syntheses have been developed using palladium on alumina catalysts and hydrogen gas generators, which produce hydrogen safely through water electrolysis. frontiersin.org This approach avoids the risks associated with traditional catalytic hydrogenation.

Microwave-Mediated Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. A catalyst-free and additive-free method for synthesizing the related 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance. researchgate.netmdpi.com Applying similar microwave-assisted protocols to the synthesis of triazoloquinolines could significantly enhance efficiency.

Mechanochemistry: Solventless, mechanochemical methods, such as grinding reactants together, are gaining traction as a sustainable alternative to traditional solvent-based reactions. A mechanochemical copper-catalyzed cycloaddition has been successfully used to obtain 1,2,4-triazolo derivatives under solvent-free conditions, offering advantages in scalability and reduced reaction times. researchgate.net

Safer Reagents: A key aspect of green chemistry is the replacement of hazardous substances. For instance, in the synthesis of related triazole scaffolds, toxic chemicals like sodium nitrite and sodium azide are being replaced with non-toxic and inert reagents such as tert-butyl nitrite and trimethyl silyl azide. frontiersin.org

These modern synthetic strategies promise to make the production of frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinolin-2-amine derivatives more cost-effective, safer, and environmentally friendly.

Table 1: Comparison of Synthetic Approaches for Triazolo-Fused Heterocycles

FeatureTraditional Synthetic MethodsEmerging Sustainable Methods
Solvents Often rely on volatile and polluting organic solvents. frontiersin.orgSolvent-free (mechanochemistry) or use of greener solvents. researchgate.net
Catalysts May use stoichiometric, toxic, or heavy metal catalysts.Employ reusable, eco-compatible catalysts (e.g., Pd/Alumina). frontiersin.org
Energy Source Conventional heating (oil baths, heating mantles).Microwave irradiation for rapid and efficient heating. mdpi.com
Reagents Use of hazardous reagents like sodium azide or dimethyl sulphate. frontiersin.orgSubstitution with safer alternatives (e.g., trimethyl silyl azide). frontiersin.org
Efficiency Can suffer from poor yields and require lengthy reaction times. frontiersin.orgGenerally provide higher yields in significantly shorter times. researchgate.netmdpi.com
Waste Generate significant amounts of chemical waste.Atom-economic reactions designed to minimize waste. rsc.org

Exploration of Undiscovered Biological Targets and Polypharmacological Profiles

The frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinoline scaffold has been primarily investigated for its anticancer and antimicrobial activities. rsc.orgresearchgate.net However, emerging research is focused on uncovering novel biological targets and understanding the polypharmacological profiles of these compounds, where a single molecule interacts with multiple targets. This multi-target capability can lead to enhanced therapeutic efficacy and may help overcome drug resistance.

Key areas of exploration include:

Adenosine Receptors: The structurally similar 2-amino frontiersin.orgnih.govnih.govtriazolo[1,5-c]quinazolines have been identified as potent antagonists of adenosine receptors (ARs). nih.gov Specific derivatives show high selectivity for the A₃ subtype, while others act as balanced antagonists across all AR subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov Given the structural analogy, there is a high potential for frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinolin-2-amine derivatives to also modulate this important class of G protein-coupled receptors, which are involved in inflammation, cardiovascular function, and neurological disorders.

Kinase Inhibition: Many quinoline (B57606) and quinazoline derivatives are known kinase inhibitors used in cancer therapy. frontiersin.orgekb.eg Research on related 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has identified compounds that act as multi-target inhibitors of key cancer-related kinases like EGFR, BRAF V600E, and EGFR T790M. nih.gov Future studies are likely to screen frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinoline libraries against a broad panel of kinases to identify new agents for oncology.

Topoisomerase Inhibition: Some frontiersin.orgnih.govnih.govtriazolo[4,3-c]quinazolines have been reported as potential DNA intercalators and topoisomerase II inhibitors, a mechanism central to the action of several established anticancer drugs. ekb.egmdpi.com This suggests another promising avenue for therapeutic intervention.

Antiviral and Antiparasitic Activity: Fused triazole systems are known to possess a wide spectrum of biological activities, including antiviral and antiparasitic properties. frontiersin.orgnih.gov For example, frontiersin.orgnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in parasitic pyrimidine biosynthesis, making them candidates for antimalarial agents. researchgate.netescholarship.org

The exploration of these diverse targets will broaden the therapeutic potential of the frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinoline scaffold far beyond its current applications.

Table 2: Potential Biological Targets for frontiersin.orgnih.govnih.govTriazolo[1,5-a]quinoline Derivatives

Target ClassSpecific Example(s)Potential Therapeutic Area
G Protein-Coupled Receptors Adenosine Receptors (A₁, A₂ₐ, A₂ₑ, A₃) nih.govInflammation, Pain, Cancer, Cardiovascular Disease
Protein Kinases EGFR, BRAF, VEGFR2 frontiersin.orgnih.govCancer (e.g., Lung, Breast)
DNA-Interacting Enzymes Topoisomerase II ekb.egmdpi.comCancer
Metabolic Enzymes Dihydroorotate Dehydrogenase (DHODH) researchgate.netParasitic Diseases (e.g., Malaria)
Bacterial Enzymes DNA Gyrase researchgate.netBacterial Infections

Integration offrontiersin.orgnih.govnih.govTriazolo[1,5-a]quinolin-2-amine Derivatives into Combination Therapies Research

The development of drug resistance is a major challenge in the treatment of cancer and infectious diseases. Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone strategy to enhance efficacy, reduce toxicity, and overcome resistance. The unique biological activities of frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinolin-2-amine derivatives make them attractive candidates for inclusion in combination therapy regimens.

Future research in this area will likely focus on:

Synergy with Standard Chemotherapy: Derivatives that inhibit targets like topoisomerase II or microtubule polymerization could be combined with traditional DNA-damaging agents or other cytotoxic drugs to achieve synergistic effects against cancer cells. mdpi.comnih.gov

Overcoming Targeted Therapy Resistance: In oncology, resistance often develops to kinase inhibitors. A frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinoline derivative that inhibits a different kinase or a parallel signaling pathway could be co-administered with an existing targeted drug (like an EGFR inhibitor) to prevent or treat resistant tumors. nih.gov

Combination with Immunotherapy: As the role of the tumor microenvironment becomes clearer, combining targeted therapies with immunomodulatory agents is a rapidly growing field. Some related heterocyclic compounds have shown immunomodulatory activity, opening the possibility of combining triazoloquinoline derivatives with checkpoint inhibitors to enhance anti-tumor immune responses. mdpi.com

Anti-Infective Combinations: In treating bacterial infections, especially those caused by multi-drug resistant strains, combining a triazoloquinoline derivative with a conventional antibiotic could restore the antibiotic's efficacy or create a synergistic bactericidal effect. nih.gov

Rational design of combination therapies based on the specific molecular targets of frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinolin-2-amine derivatives is a promising strategy to address unmet needs in complex diseases.

Challenges and Opportunities in the Translational Research offrontiersin.orgnih.govnih.govTriazolo[1,5-a]quinolin-2-amine Scaffolds

Translational research is the process of moving a promising chemical compound from the laboratory into a clinical setting for human use. This pathway is fraught with challenges, but the unique properties of the frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinoline scaffold also present significant opportunities.

Challenges:

Pharmacokinetics and Drug-like Properties: A primary hurdle is optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. Poor aqueous solubility, rapid metabolism, or low bioavailability can terminate the development of an otherwise potent molecule. mdpi.comyoutube.com Early assessment and optimization of these properties are critical.

Toxicity: Ensuring a compound is safe for human use is paramount. Off-target effects can lead to unacceptable toxicity, and extensive preclinical testing is required to establish a safe therapeutic window.

Scalability of Synthesis: A synthetic route that is feasible on a laboratory scale may not be practical for the large-scale production required for clinical trials and commercialization. Developing a cost-effective, safe, and scalable synthesis is a major chemical development challenge. researchgate.net

Target Validation: While a compound may show activity in cellular assays, confirming that this activity is due to interaction with a specific target in vivo and that modulating this target will lead to a therapeutic benefit is a complex biological challenge. youtube.com

Opportunities:

Scaffold Versatility: The frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinoline core is highly amenable to chemical modification at multiple positions. This "tunability" allows medicinal chemists to perform lead optimization to systematically address issues with potency, selectivity, and pharmacokinetic properties. nih.gov

Addressing Unmet Medical Needs: These compounds show potential against drug-resistant cancers and bacteria, which are areas of high unmet medical need. frontiersin.orgnih.gov A novel agent that is effective where existing therapies have failed has a clearer path to regulatory approval and clinical adoption.

Biomarker Development: By understanding the specific molecular targets of these compounds, researchers can develop biomarkers to identify patient populations most likely to respond to treatment. This personalized medicine approach can de-risk clinical trials and improve outcomes.

Polypharmacology: The multi-targeted nature of some derivatives, once seen as a liability, is now increasingly viewed as an opportunity. A single drug that hits multiple nodes in a disease pathway may offer a more robust and durable therapeutic effect than a highly selective agent.

Successfully navigating these challenges will be key to realizing the full therapeutic potential of the frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinoline scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.